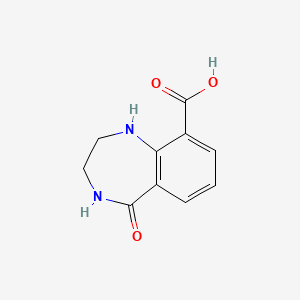![molecular formula C14H16N2O B2737644 N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide CAS No. 2411270-02-3](/img/structure/B2737644.png)
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide, also known as CBPYMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CBPYMA is a member of the but-2-ynamide family and is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5).
作用机制
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide inhibits PRMT5 by binding to its active site, preventing the enzyme from catalyzing the methylation of its substrates. PRMT5 is known to methylate a variety of proteins, including histones and transcription factors, which play important roles in gene expression. By inhibiting PRMT5, this compound can alter the expression of genes involved in cell proliferation and differentiation, leading to anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by altering the expression of genes involved in cell cycle regulation and DNA repair. In addition, this compound has been found to inhibit the growth and migration of cancer cells, as well as the formation of blood vessels that supply tumors with nutrients. This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has several advantages for use in laboratory experiments. It is a selective inhibitor of PRMT5, meaning it does not affect other enzymes that may have similar functions. This compound is also stable and can be easily synthesized in large quantities. However, this compound has limitations in terms of its solubility and toxicity. It may require the use of organic solvents to dissolve, which can affect the results of some assays. Additionally, this compound has been found to be toxic to some cell types at high concentrations.
未来方向
There are several potential future directions for research on N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide. One area of interest is the development of this compound analogs with improved solubility and reduced toxicity. Additionally, this compound may be used in combination with other anti-cancer agents to enhance their efficacy. Further studies on the mechanism of action of this compound may also lead to the identification of new targets for cancer therapy. Finally, this compound may have potential applications in the treatment of other diseases beyond cancer, such as inflammatory and autoimmune disorders.
合成方法
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide can be synthesized through a multi-step process, starting with the reaction of 4-pyridinemethanol with cyclobutylcarbonyl chloride to form the intermediate compound, 4-(cyclobutylcarbonyl)pyridine. This intermediate is then reacted with propargylamine to form the final product, this compound.
科学研究应用
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has been found to be a potent inhibitor of PRMT5, an enzyme that plays a critical role in the regulation of gene expression, cell differentiation, and proliferation. PRMT5 inhibition by this compound has been shown to have anti-tumor effects in several cancer cell lines, including leukemia, lymphoma, and lung cancer. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-[cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-4-13(17)16-14(11-5-3-6-11)12-7-9-15-10-8-12/h7-11,14H,3,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPMLLZXCOQWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1CCC1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide](/img/structure/B2737564.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione](/img/no-structure.png)
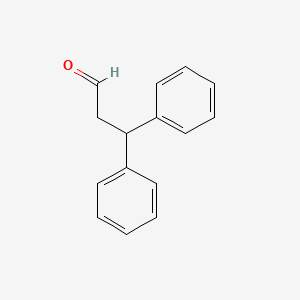
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2737571.png)

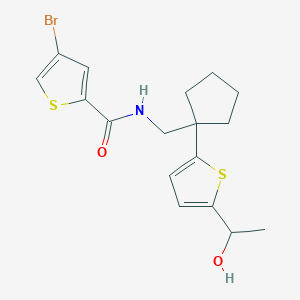
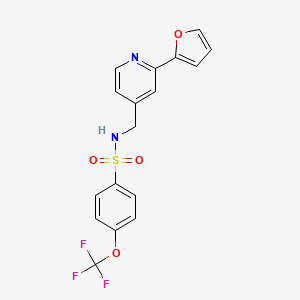

![3'-(4-Chlorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2737577.png)
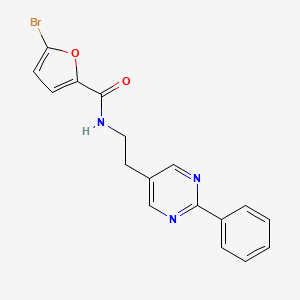
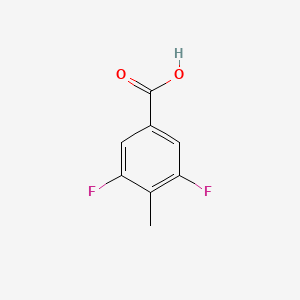
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2737581.png)
![3-butyl-8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737582.png)
